

# deuterated cabazitaxel storage conditions -20°C

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**Compound Focus:** Cabazitaxel-d6

Cat. No.: S548459

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## Storage Conditions for Deuterated Cabazitaxel

The table below summarizes the key handling information for two deuterated forms of cabazitaxel, as provided by a chemical supplier [1] [2].

Compound Name	Form	Short-Term Storage	Long-Term Storage	Reconstitution & In-Solvent Stability
Cabazitaxel-d9 [1]	Powder	-20°C for 3 years [1]	-	-80°C for 6 months; -20°C for 1 month (in DMSO) [1]
Cabazitaxel-d6 [2]	Powder	-20°C for 3 years [2]	-	-80°C for 6 months; -20°C for 1 month (in DMSO) [2]

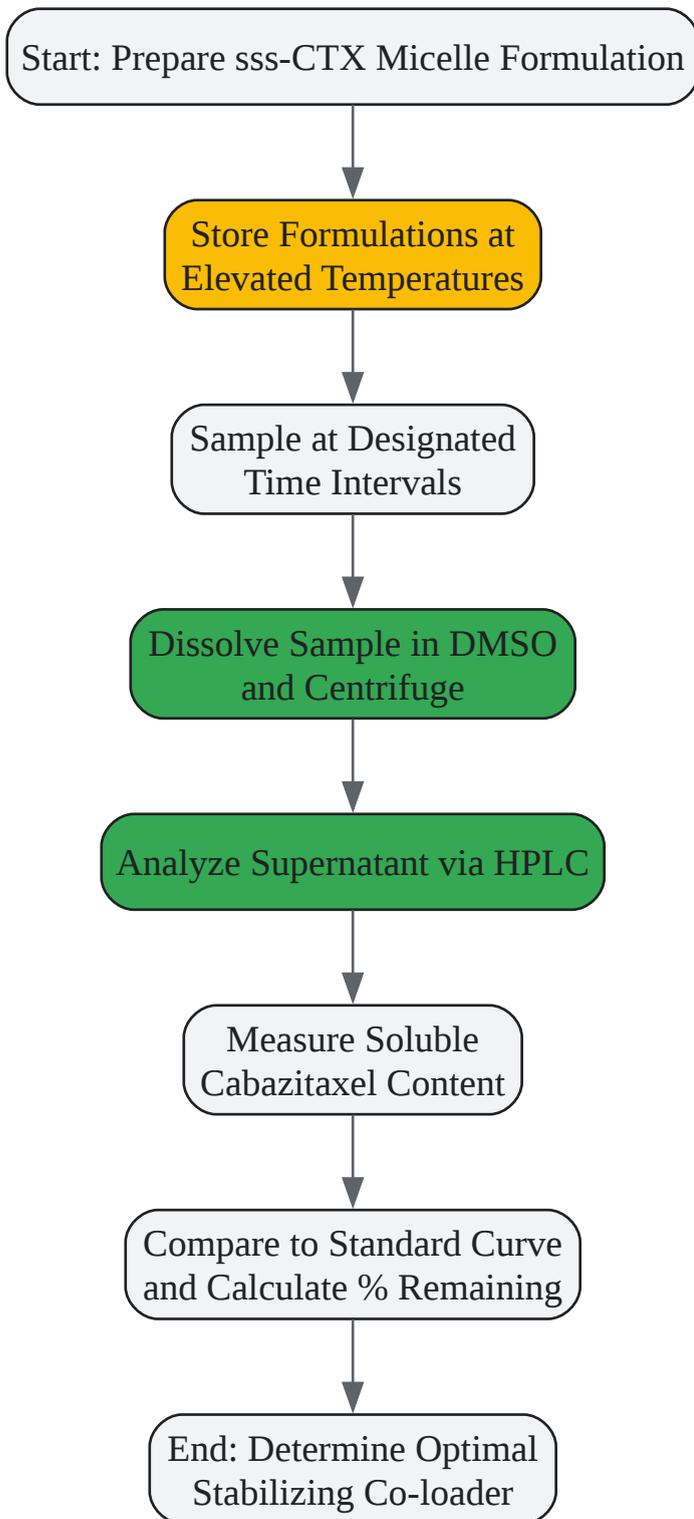
> **Important Note:** The supplier states these compounds are "For research use only" and not for sale to patients [1] [2]. Always refer to the specific Certificate of Analysis (CoA) provided with your product for definitive storage guidelines.

## Experimental Protocol: Assessing Formulation Stability

A peer-reviewed study investigated a novel surfactant-stripped micelle formulation of cabazitaxel (sss-CTX). While this protocol does not use the deuterated form, it provides a robust methodological template for

assessing the **physical stability** of cabazitaxel formulations, which is a critical aspect of storage [3].

- **Objective:** To determine the physical stability of the sss-CTX micelle formulation and optimize it using co-loaded hydrophobic agents [3].
- **Key Method:** Using elevated temperatures to accelerate the aggregation of cabazitaxel micelles, allowing for rapid optimization of stable formulations [3].



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*Diagram of the accelerated stability testing workflow for cabazitaxel formulations.*

## Detailed Methodology

The experimental workflow involves the following steps [3]:

- **Formulation Preparation and Stress Testing:**

- The sss-CTX micelles were prepared with various co-loaders (e.g., mifepristone) using a surfactant-stripping process with Pluronic F127 [3].
- Formulations were stored under different conditions, including **elevated temperatures**, to accelerate potential instability and aggregation [3].

- **Sample Analysis via HPLC:**

- At designated time points, a 10  $\mu\text{L}$  sample was withdrawn and added to 190  $\mu\text{L}$  of DMSO, then vortexed until fully dissolved [3].
- The solution was centrifuged at 10,000 g for 3 minutes to separate any insoluble aggregates [3].
- The supernatant was analyzed using a Water Alliance 2790 HPLC system equipped with a **C8 column** [3].
- The mobile phase consisted of a linear gradient from **20% to 70% acetonitrile in 0.1% trifluoroacetic acid** at room temperature [3].
- Cabazitaxel was detected by integrating the peak at a wavelength of **230 nm** [3].
- The concentration of soluble cabazitaxel was determined by comparing the peak area to a pre-established standard curve [3].

## Storage and Handling Considerations

- **Deuterated vs. Non-deuterated Forms:** Deuterium labeling primarily affects the drug's metabolic profile and is used as a tracer. The core chemical structure and physical stability concerns (like aggregation in solution) are largely the same as for non-deuterated cabazitaxel [1] [2].
- **General Handling of Clinical Formulation:** The commercial, non-deuterated IV formulation (Jevtana) is sensitive to crystallization in its final diluted form. It must be used within **8 hours at room temperature or 24 hours if refrigerated**, and administered through a **0.22  $\mu\text{m}$  in-line filter** [4] [5].

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## References

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2. Cabazitaxel-d6 (XRP6258-d6) | Stable Isotope [medchemexpress.com]
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